molecular formula C6H9F2NO B028625 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 109872-83-5

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No. B028625
M. Wt: 149.14 g/mol
InChI Key: NFRLIWVWHYQONX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions at elevated temperatures without catalysts or solvents, producing various intermediates and final products characterized by NMR and IR spectral data. For example, 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one was synthesized and further treated to produce different compounds, showcasing the versatility of synthetic approaches in creating complex molecules (Percino et al., 2006).

Molecular Structure Analysis

The molecular structure of synthesized compounds can be determined by single crystal X-ray diffraction, revealing specific crystallization systems and space groups. This analysis provides detailed information on the molecular geometry, including bond lengths and angles, contributing to the understanding of the compound's chemical behavior (Podda et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine derivatives can lead to the formation of a variety of compounds, including dibenzoxanthenes, diarylmethanes, and calixarenes, through ring opening and interaction with different reagents. These transformations showcase the reactivity and potential for chemical modification of the pyrrolidine backbone (Gazizov et al., 2015).

Physical Properties Analysis

The physical properties of compounds, such as solubility, melting points, and crystallization behavior, can be significantly influenced by the structure of the molecule. Studies on pyrrolidinium-based salts with fluorine-containing anions, for example, have demonstrated varied melting points and fluidity, impacting their applicability as solvents or catalysts (Lin et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding the behavior of compounds under different conditions. For instance, the instability of certain crystal forms under IR spectroscopy highlights the delicate balance between structure and reactivity in synthesized compounds (Percino et al., 2006).

Scientific Research Applications

Future Directions

The future directions for the study of “2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one” and similar compounds could involve the development of new methods and building blocks to prepare new classes of compounds . As our ability to prepare and apply organofluorine molecules improves, it demands a deeper understanding of their properties and behavior .

properties

IUPAC Name

2,2-difluoro-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRLIWVWHYQONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547524
Record name 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one

CAS RN

109872-83-5
Record name 2,2-Difluoro-1-(pyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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